D-Phenylalanine, L-leucyl-

Description

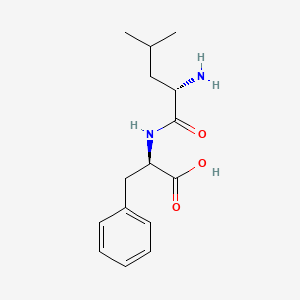

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-10(2)8-12(16)14(18)17-13(15(19)20)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKWRHQBZQICHA-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426305 | |

| Record name | D-Phenylalanine, L-leucyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21675-59-2 | |

| Record name | D-Phenylalanine, L-leucyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for D Phenylalanine, L Leucyl

Overview of Peptide Synthesis Approaches

The two principal methods for peptide synthesis are Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis. SPPS involves building the peptide chain on a solid resin support, which simplifies the purification process by allowing excess reagents and byproducts to be washed away. askfilo.com Solution-phase synthesis, the classical method, involves carrying out reactions in a homogenous solution, which can be advantageous for large-scale synthesis and for certain complex peptides that are difficult to assemble on a solid support. biosynth.com

Solid-Phase Peptide Synthesis (SPPS) Adaptations for D-Dipeptides

Solid-Phase Peptide Synthesis (SPPS), developed by R.B. Merrifield, is a cornerstone of modern peptide synthesis due to its efficiency and amenability to automation. luxembourg-bio.com The synthesis of a D-dipeptide like D-Phe-L-Leu on a solid support follows the standard SPPS cycle of deprotection, activation, coupling, and washing. askfilo.com

The process for synthesizing D-Phe-L-Leu via SPPS would typically commence with the attachment of the C-terminal amino acid, L-Leucine, to a solid resin. The N-terminus of this resin-bound L-Leucine is temporarily protected, commonly with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. Following the attachment, the Fmoc protecting group is removed using a base, such as piperidine, to expose the free amino group. askfilo.com

The subsequent and critical step is the coupling of the N-terminally protected D-Phenylalanine. The carboxylic acid group of the incoming D-Phenylalanine is activated using a coupling reagent to facilitate the formation of the peptide bond with the deprotected L-Leucine on the resin. askfilo.com This cycle is repeated for each subsequent amino acid in longer peptides. For a dipeptide, this completes the chain assembly. The final step involves the cleavage of the dipeptide from the resin and the removal of any remaining side-chain protecting groups. biosynth.com

The key adaptation for synthesizing a D-dipeptide lies in the use of the corresponding N-protected D-amino acid derivative (e.g., Fmoc-D-Phenylalanine-OH) during the coupling step. The principles and procedures of SPPS remain largely the same regardless of the stereochemistry of the amino acid being incorporated.

Solution-Phase Peptide Synthesis Considerations

Solution-phase peptide synthesis offers an alternative to SPPS and was the first method developed for creating peptides. biosynth.com This approach involves the stepwise coupling of amino acid derivatives in a suitable solvent. For the synthesis of D-Phe-L-Leu, this would involve protecting the amino group of D-Phenylalanine and the carboxyl group of L-Leucine. wikipedia.org

A typical solution-phase synthesis of D-Phe-L-Leu would proceed as follows:

Protection: The amino group of D-Phenylalanine is protected with a group like benzyloxycarbonyl (Cbz or Z), and the carboxyl group of L-Leucine is protected as an ester, for instance, a methyl ester. wikipedia.org

Coupling: The protected D-Phenylalanine and L-Leucine methyl ester are coupled in the presence of a condensing agent, such as dicyclohexylcarbodiimide (DCC), to form the peptide bond. wikipedia.orgmdpi.com

Deprotection: The protecting groups on the N-terminus of D-Phenylalanine and the C-terminus of L-Leucine are removed to yield the final dipeptide. wikipedia.org

A significant consideration in solution-phase synthesis is the purification of the product after each step, which can be more complex than the simple washing steps in SPPS. However, this method can be advantageous for producing large quantities of the dipeptide. A study on the non-enzymatic synthesis of N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Cbz-Phe-Leu) highlights the use of DCC as a condensing agent in a reversed micellar system. mdpi.com While this study used the L-enantiomer of Phenylalanine, the principles are directly applicable to the synthesis of the D-Phe-L-Leu diastereomer.

Enantiomeric Purity Control and Racemization Mitigation Strategies

A primary challenge in the synthesis of peptides, particularly those containing D-amino acids, is maintaining the enantiomeric purity of the chiral centers. Racemization, the conversion of a chiral molecule into its mirror image, can occur during the activation and coupling steps of peptide synthesis. peptide.com This can lead to the formation of unwanted diastereomers, which can be difficult to separate from the desired product.

Protecting Group Chemistry for D-Amino Acid Integration

The choice of protecting groups for the α-amino group of the incoming amino acid is crucial for a successful and clean peptide synthesis. These protecting groups prevent unwanted side reactions, such as polymerization. peptide.com The two most widely used Nα-protecting groups in modern peptide synthesis are tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). peptide.com

Fmoc (9-Fluorenylmethyloxycarbonyl): This group is base-labile and is typically removed with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). creative-peptides.com The Fmoc group is widely used in SPPS. iris-biotech.de

Boc (tert-Butoxycarbonyl): This protecting group is acid-labile and is removed with strong acids like trifluoroacetic acid (TFA). creative-peptides.com

Z (Benzyloxycarbonyl): Also known as Cbz, this group is removed by catalytic hydrogenation or strong acids and is more commonly used in solution-phase synthesis. creative-peptides.comug.edu.pl

| Protecting Group | Abbreviation | Cleavage Condition | Typical Application |

|---|---|---|---|

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Solid-Phase Peptide Synthesis (SPPS) |

| tert-Butoxycarbonyl | Boc | Acid (e.g., Trifluoroacetic Acid) | Solid-Phase and Solution-Phase Synthesis |

| Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenation or Strong Acid | Solution-Phase Peptide Synthesis |

Minimizing Racemization during Coupling Reactions

Racemization is a significant side reaction that can compromise the stereochemical integrity of the peptide. The mechanism often involves the formation of a 5(4H)-oxazolone intermediate, which can easily tautomerize to a form where the α-proton is lost, leading to a loss of chirality upon reprotonation. bachem.com

Several strategies are employed to minimize racemization during the coupling of D-Phenylalanine to L-Leucine:

Choice of Coupling Reagent: Modern coupling reagents are designed to achieve high coupling rates while minimizing side reactions. Phosphonium and aminium/uronium salts like BOP, PyBOP, HBTU, and HATU are highly efficient. bachem.com Carbodiimides such as DCC and diisopropylcarbodiimide (DIC) are also widely used, often in combination with additives. bachem.com Ynamides have been reported as novel coupling reagents that can be used for dipeptide synthesis with no detectable racemization. researchgate.net

Use of Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are frequently used with carbodiimide coupling reagents. peptide.comhighfine.com These additives react with the activated amino acid to form an active ester, which is less prone to racemization than the intermediate formed with the carbodiimide alone. highfine.com Oxyma, in particular, has shown a remarkable ability to suppress racemization and is considered a safer alternative to HOBt. acs.org

Controlling Reaction Conditions: The presence of a base is often required for coupling reactions, especially when using phosphonium and aminium reagents. bachem.com However, strong bases can promote racemization. The use of weaker bases, such as N-methylmorpholine (NMM) or sym-collidine, is recommended in cases with a high risk of racemization. bachem.com Lowering the reaction temperature can also help to reduce the rate of racemization. bachem.com

| Coupling Reagent/Additive | Abbreviation | Class | Key Feature |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Carbodiimide | Commonly used, often with additives to reduce racemization. bachem.com |

| Diisopropylcarbodiimide | DIC | Carbodiimide | Forms a soluble urea byproduct, simplifying purification. bachem.com |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | High coupling efficiency with low racemization. bachem.com |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Aminium/Uronium Salt | Very efficient coupling reagent. bachem.com |

| 1-Hydroxybenzotriazole | HOBt | Additive | Suppresses racemization when used with carbodiimides. peptide.com |

| Ethyl 2-cyano-2-(hydroxyimino)acetate | OxymaPure | Additive | Highly effective at suppressing racemization; safer than HOBt. acs.orgluxembourg-bio.com |

Optimization of Synthesis Protocols and Yields

Optimizing the synthesis of D-Phe-L-Leu involves a careful selection of solvents, reagents, and reaction conditions to maximize the yield and purity of the final product.

In Solid-Phase Peptide Synthesis , optimization can be achieved by:

Choosing the right resin: The choice of resin can impact the efficiency of the synthesis.

Solvent selection: Solvents should effectively swell the resin and dissolve the reagents. While DMF is traditionally used, greener alternatives are being explored. nih.gov

Coupling conditions: Using a slight excess of the activated amino acid and coupling reagent can drive the reaction to completion. For difficult couplings, a double coupling strategy, where the coupling step is repeated, can be employed. luxembourg-bio.com Automated fast-flow peptide synthesizers can significantly reduce the time required for each amino acid incorporation by using elevated temperatures. pentelutelabmit.comnih.gov

In Solution-Phase Synthesis , optimization strategies include:

Stoichiometry of reactants: Adjusting the ratio of the protected amino acids and the coupling reagent can improve yields. For example, in the synthesis of Cbz-Phe-Leu, an excess of DCC was found to be necessary. mdpi.com

pH control: The pH of the reaction medium can influence the reactivity of the components. mdpi.com

Purification methods: Efficient purification techniques are essential to isolate the desired dipeptide from starting materials and byproducts.

Systematic optimization, for instance, through Design of Experiments (DOE), can be employed to identify the critical process parameters that affect side reactions like racemization and to find the optimal conditions for the synthesis. acs.org

Advanced Analytical Characterization of D Phenylalanine, L Leucyl

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the three-dimensional structure and verifying the chemical identity of D-Phenylalanine, L-leucyl-. These techniques provide insights into the molecular conformation, sequence, and chiral nature of the dipeptide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for elucidating the solution-state conformation of peptides. For D-Phenylalanine, L-leucyl-, 1D and 2D NMR experiments are utilized to determine the spatial arrangement of its constituent atoms.

One-dimensional ¹H NMR provides initial information on the chemical environment of protons. Key signals include those from the aromatic ring of D-phenylalanine, the amide protons, and the aliphatic side chain of L-leucine. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are then employed to establish through-bond and through-space correlations, respectively.

NOESY is particularly crucial for conformational analysis, as it detects protons that are close in space, irrespective of their bond connectivity. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for the determination of internuclear distances. These distance restraints are then used in computational modeling to generate a family of structures representing the conformational ensemble of the dipeptide in solution nih.gov. For instance, NOEs between the aromatic protons of the D-phenylalanine side chain and the protons of the L-leucine side chain can define the relative orientation of these residues.

Detailed analysis of coupling constants, particularly the ³J(HNHα) coupling, provides information about the backbone dihedral angle φ. The Karplus equation relates the magnitude of this coupling constant to the torsional angle, offering insights into the backbone conformation acs.org.

Table 1: Illustrative ¹H NMR Chemical Shift Assignments for D-Phenylalanine, L-leucyl- in a given solvent. This table presents hypothetical data for illustrative purposes.

| Proton Assignment | Chemical Shift (ppm) |

| D-Phe α-H | 4.52 |

| D-Phe β-H | 3.10, 3.25 |

| D-Phe Aromatic-H | 7.25-7.40 |

| L-Leu α-H | 4.35 |

| L-Leu β-H | 1.65 |

| L-Leu γ-H | 1.50 |

| L-Leu δ-CH₃ | 0.90, 0.95 |

| Amide NH | 8.15 |

Mass spectrometry (MS) is an indispensable tool for verifying the molecular weight and amino acid sequence of peptides. For D-Phenylalanine, L-leucyl-, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are typically used to generate gas-phase ions of the dipeptide.

A high-resolution mass spectrometer provides a highly accurate mass measurement of the molecular ion, which can be compared to the theoretical exact mass of D-Phenylalanine, L-leucyl- to confirm its elemental composition.

Tandem mass spectrometry (MS/MS) is employed for sequence verification. The molecular ion of the dipeptide is isolated and subjected to collision-induced dissociation (CID) or other fragmentation methods. This process cleaves the peptide bond, generating a series of characteristic fragment ions, primarily b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, thus confirming the sequence. For D-Phenylalanine, L-leucyl-, the expected fragmentation would yield b₁ and y₁ ions corresponding to the individual amino acid residues wvu.edu.

Table 2: Expected Fragment Ions in MS/MS of D-Phenylalanine, L-leucyl-. This table presents theoretical m/z values for illustrative purposes.

| Ion Type | Sequence | Calculated m/z |

| [M+H]⁺ | D-Phe-L-Leu | 279.17 |

| b₁ | D-Phe | 148.08 |

| y₁ | L-Leu | 132.10 |

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by a chiral molecule. This technique is exquisitely sensitive to the stereochemical features and secondary structure of peptides.

Table 3: Illustrative CD Spectral Features for Dipeptides. This table presents hypothetical data for illustrative purposes.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| ~210 | Negative |

| ~225 | Positive |

| ~260 (Phe Aromatic) | Weak Positive |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of D-Phenylalanine, L-leucyl- and for determining its enantiomeric excess, ensuring that the desired stereoisomer is present and that contamination from other stereoisomers is minimal.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of peptide purity analysis. To separate the D-Phe-L-Leu diastereomer from other possible stereoisomers (L-Phe-L-Leu, D-Phe-D-Leu, L-Phe-D-Leu), a chiral stationary phase (CSP) is required.

CSPs are packed with a chiral selector that can transiently interact with the enantiomers or diastereomers of the analyte, leading to differential retention times. Common chiral selectors for amino acids and peptides include cyclodextrins, macrocyclic antibiotics (like teicoplanin), and crown ethers chiraltech.commdpi.com.

The choice of the mobile phase, which typically consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is critical for achieving optimal separation. The retention time and resolution of the stereoisomers can be fine-tuned by adjusting the mobile phase composition, pH, and temperature. The elution order of the diastereomers is dependent on the specific CSP and the mobile phase conditions used researchgate.net.

Table 4: Illustrative HPLC Data for Diastereomeric Separation. This table presents hypothetical data for illustrative purposes on a specific chiral column and mobile phase.

| Diastereomer | Retention Time (min) |

| D-Phe-L-Leu | 12.5 |

| L-Phe-L-Leu | 14.2 |

| D-Phe-D-Leu | 15.8 |

| L-Phe-D-Leu | 17.1 |

Gas Chromatography (GC) can also be employed for the enantiomeric analysis of dipeptides, although it typically requires derivatization to increase the volatility of the analyte nih.govnih.govscilit.com. The dipeptide is first hydrolyzed into its constituent amino acids, D-phenylalanine and L-leucine. These amino acids are then derivatized, for example, by esterification of the carboxyl group and acylation of the amino group.

The derivatized amino acids are then separated on a chiral GC column. The separation mechanism is based on the differential interaction of the enantiomers with the chiral stationary phase. This method allows for the quantification of the individual D- and L-amino acids, thereby confirming the stereochemical composition of the original dipeptide. GC can be a highly sensitive technique, particularly when coupled with a mass spectrometer (GC-MS) for detection nih.govchromatographyonline.com.

Table 5: Illustrative GC Retention Times for Derivatized Amino Acid Enantiomers. This table presents hypothetical data for illustrative purposes on a specific chiral column.

| Derivatized Amino Acid | Retention Time (min) |

| D-Phenylalanine derivative | 21.3 |

| L-Phenylalanine derivative | 22.1 |

| D-Leucine derivative | 15.4 |

| L-Leucine derivative | 16.0 |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary electrophoresis is a powerful analytical technique for the separation of chiral molecules, including amino acids and dipeptides. Its high efficiency, low sample consumption, and versatility in method development make it a suitable method for the analysis of diastereomeric dipeptides like D-Phenylalanine, L-leucyl-. The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. For chiral separations, a chiral selector is typically added to the background electrolyte (BGE).

The separation of dipeptide diastereomers, such as D-Phe-L-Leu and L-Phe-L-Leu, relies on the formation of transient diastereomeric complexes with a chiral selector, leading to different electrophoretic mobilities. Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for amino acids and peptides in CE due to their ability to form inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin can interact with the phenyl group of the phenylalanine residue, while hydrogen bonding and dipole-dipole interactions can occur between the peptide and the hydroxyl groups on the rim of the CD.

The choice of the specific cyclodextrin and its concentration, the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature are critical parameters that need to be optimized to achieve a successful separation. For instance, in the separation of similar dipeptides, various modified and unmodified cyclodextrins have been tested.

Key Parameters for Capillary Electrophoresis of Dipeptides:

| Parameter | Typical Values/Conditions | Rationale |

| Chiral Selector | β-cyclodextrin, γ-cyclodextrin, or their derivatives | The size of the cyclodextrin cavity needs to be appropriate to accommodate the phenyl group of phenylalanine. |

| Background Electrolyte (BGE) | Phosphate or borate buffers | Provides buffering capacity and carries the current. |

| pH of BGE | Typically in the acidic range (e.g., pH 2.5-4.5) | The pH affects the charge of the dipeptide and the interaction with the chiral selector. |

| Applied Voltage | 15-30 kV | A higher voltage generally leads to shorter analysis times, but can generate Joule heating. |

| Temperature | 15-25 °C | Temperature affects the viscosity of the BGE and the kinetics of the interaction with the chiral selector. |

Advanced Microscopy for Supramolecular Assembly Characterization

The self-assembly of peptides into well-ordered nanostructures is a field of significant interest. While many peptides, particularly those containing aromatic residues like phenylalanine, are known to form supramolecular structures, the propensity for self-assembly is highly dependent on the specific amino acid sequence and stereochemistry. Research on the self-assembly of the closely related L-Phenylalanine-L-leucine (Phe-Leu) dipeptide indicates a very weak tendency to form aggregates in aqueous solutions. eie.gr This suggests that D-Phenylalanine, L-leucyl- may also not readily self-assemble into significant supramolecular structures. However, should any aggregation occur, advanced microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) would be indispensable for their characterization.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at the micro- and nanoscale. In the context of peptide self-assembly, SEM can provide detailed information about the shape, size, and organization of any resulting structures.

For sample preparation, a solution of the dipeptide would be deposited on a suitable substrate (e.g., a silicon wafer or carbon tape) and the solvent allowed to evaporate. The sample is then typically coated with a thin layer of a conductive material, such as gold or platinum, to prevent charging under the electron beam.

While no specific SEM images for D-Phenylalanine, L-leucyl- are available, studies on L-phenylalanine have shown the formation of fibrillar structures under certain conditions. nih.gov In contrast, the racemic mixture of DL-Phenylalanine resulted in the formation of flakes with flat surfaces and irregular edges, indicating that stereochemistry plays a crucial role in the morphology of the self-assembled structures. researchgate.net

Hypothetical Morphological Characteristics of D-Phenylalanine, L-leucyl- Assemblies Observable by SEM:

| Morphological Feature | Description |

| Overall Structure | Could range from amorphous aggregates to more defined structures like fibrils, flakes, or spheres. |

| Dimensions | The length, width, and height of any observed structures would be measured. |

| Surface Texture | The surface could be smooth, rough, or porous. |

| Organization | Structures could be randomly oriented or form larger, more ordered patterns. |

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and can provide information about the internal structure of nanomaterials. For TEM analysis, a dilute solution of the dipeptide would be drop-cast onto a TEM grid (typically a copper grid coated with a thin carbon film). The sample is then allowed to dry before being inserted into the microscope.

TEM can reveal finer details of any self-assembled structures, such as the presence of hollow nanotubes, solid nanofibers, or lamellar structures. For instance, TEM has been instrumental in visualizing the nanofiber formation from phenylalanine-containing self-assembling peptides over time. researchgate.net Given the weak self-assembly propensity of the related Phe-Leu dipeptide, it is possible that TEM analysis of D-Phenylalanine, L-leucyl- would primarily show amorphous aggregates or very small, poorly defined structures.

Potential Structural Details of D-Phenylalanine, L-leucyl- Assemblies Revealed by TEM:

| Structural Feature | Description |

| Internal Structure | TEM could determine if any fibrillar structures are solid or hollow. |

| Crystallinity | Electron diffraction patterns could indicate whether the assemblies are crystalline or amorphous. |

| Fine Morphology | High-resolution TEM could reveal details about the packing of the dipeptide molecules within an assembly. |

Biochemical and Molecular Interaction Studies of D Phenylalanine, L Leucyl

Investigation of Enzyme Interactions and Substrate Specificity

The susceptibility of D-Phenylalanine, L-leucyl- to enzymatic action is largely dictated by the stereospecificity of proteases and peptidases, as well as enzymes involved in amino acid metabolism.

The presence of a D-amino acid at the N-terminus of a peptide generally confers significant resistance to hydrolysis by most common proteases and peptidases, which are stereospecific for L-amino acids. Research has shown that the incorporation of D-amino acids can inhibit enzymatic degradation, a property that is sometimes exploited to increase the stability of peptide-based drugs. While specific profiling of D-Phenylalanine, L-leucyl- against a broad panel of peptidases and proteases is not extensively documented in publicly available research, general principles of enzyme stereospecificity suggest a low susceptibility to cleavage.

Aminopeptidase M, for instance, is an enzyme that hydrolyzes peptides from the N-terminus; however, its digestive action is impeded by the presence of a D-amino acid due to steric hindrance nih.gov. This suggests that D-Phenylalanine, L-leucyl- would likely be resistant to this and other similar aminopeptidases. Conversely, some studies have indicated that modifications such as N-terminal acetylation can, in some cases, enhance the enzymatic breakdown of peptides containing D-amino acids by certain serine-type proteases sinopep.com. The enzymatic hydrolysis of dipeptides is a fundamental process for their breakdown into constituent amino acids biotopics.co.uk.

Table 1: Predicted Susceptibility of D-Phenylalanine, L-leucyl- to Various Peptidases This table is predictive and based on general enzymatic specificities, as direct experimental data for this specific dipeptide is limited.

| Enzyme Class | Example Enzyme | Predicted Susceptibility of D-Phenylalanine, L-leucyl- | Rationale |

| Aminopeptidases | Aminopeptidase M | Low | Stereospecificity for L-amino acids at the N-terminus nih.gov. |

| Dipeptidyl Peptidases | Dipeptidyl Peptidase 3 (DPP3) | Low to Moderate | While DPP3 cleaves dipeptides from the N-terminus, its specificity is primarily driven by the N-terminal amino group's distance to the catalytic zinc ion, with less strict sequence specificity fu-berlin.de. |

| Serine Proteases | Trypsin, Chymotrypsin | Low | These enzymes have specific recognition sites and are generally stereospecific for L-amino acids. |

| Cysteine Proteases | Papain | Low | Stereospecificity for L-amino acids is a key feature of these enzymes. |

Note: The actual susceptibility can only be confirmed through direct experimental analysis.

Aminoacyl-tRNA synthetases (aaRS) are enzymes responsible for attaching the correct amino acid to its corresponding tRNA molecule, a crucial step in protein synthesis wikipedia.orgproteopedia.orgnih.gov. These enzymes exhibit a very high degree of specificity for their cognate L-amino acids. The chiral discrimination of the active site of aaRS is a key factor in maintaining the fidelity of protein translation oup.com.

Phenylalanine-tRNA ligase (PheRS): This enzyme specifically recognizes L-phenylalanine. The presence of the D-phenylalanine enantiomer in the dipeptide would prevent its recognition and binding to the active site of PheRS.

Leucyl-tRNA synthetase (LeuRS): Similarly, LeuRS is highly specific for L-leucine. While the dipeptide contains L-leucine, the presence of the N-terminal D-phenylalanine would likely sterically hinder any potential interaction with the LeuRS active site, which is designed to accommodate a single amino acid.

Furthermore, many aminoacyl-tRNA synthetases possess editing or proofreading mechanisms to remove incorrectly activated amino acids or misacylated tRNAs, including those involving D-amino acids nih.govoup.com. Therefore, it is highly improbable that D-Phenylalanine, L-leucyl- would serve as a substrate or inhibitor of either PheRS or LeuRS under normal physiological conditions.

Phenylalanine hydroxylase (PAH) is the rate-limiting enzyme in the catabolism of L-phenylalanine. Its activity is allosterically regulated by L-phenylalanine. Studies have shown that other amino acids and phenylalanine analogs can also modulate PAH activity.

At high concentrations (in the millimolar range), D-phenylalanine has been demonstrated to activate phenylalanine hydroxylase to a similar extent as L-phenylalanine nih.govacs.org. L-leucine has also been shown to cause a lower level of activation of PAH nih.govacs.org. These findings suggest that if D-Phenylalanine, L-leucyl- were to be hydrolyzed into its constituent amino acids, both components could potentially contribute to the activation of PAH.

Table 2: Modulation of Phenylalanine Hydroxylase Activity by Component Amino Acids

| Compound | Concentration for Activation | Level of Activation Compared to 1 mM L-Phenylalanine | Reference |

| D-Phenylalanine | 10–50 mM | Similar | nih.govacs.org |

| L-Leucine | 10–50 mM | Lower | nih.govacs.org |

This data is based on studies of the individual amino acids, not the dipeptide itself.

Phenylalanine dehydrogenase (PDH) catalyzes the reversible oxidative deamination of L-phenylalanine to phenylpyruvate wikipedia.org. This enzyme exhibits a high degree of specificity for the L-enantiomer of phenylalanine wikipedia.orguniprot.org. Studies on PDH from various bacterial sources have shown that the enzyme has significantly lower or no activity towards D-phenylalanine asm.orgnih.gov. Therefore, it is unlikely that the dipeptide D-Phenylalanine, L-leucyl- would be a substrate for phenylalanine dehydrogenase.

Receptor and Transporter Binding Mechanisms (at a molecular/cellular level)

The interaction of D-Phenylalanine, L-leucyl- with cellular receptors and transporters is an area of active investigation, with potential implications for its biological activity.

While direct binding studies of D-Phenylalanine, L-leucyl- are limited, research on D-phenylalanine and D-amino acid-containing peptides provides some insights.

The Niacin Receptor 2 (HCAR2) , also known as GPR109A, is a G protein-coupled receptor that is activated by niacin and the ketone body β-hydroxybutyrate nih.govwikipedia.orgreactome.orgnih.gov. There is evidence suggesting that D-phenylalanine can exert pharmacological activity at this receptor. However, specific binding affinity and functional data for D-Phenylalanine, L-leucyl- at HCAR2 have not been reported.

Interestingly, the incorporation of a D-phenylalanine residue into peptides has been shown to enhance their binding affinity for certain receptors. For example, the introduction of D-Phe into gonadotropin-releasing hormone (GnRH) peptides improved their binding to the GnRH receptor nih.gov. Similarly, a neuropeptide containing a D-phenylalanine at position 2 (D2-ATRP) showed potent and selective activation of a specific G protein-coupled receptor, highlighting how stereochemistry can modulate receptor selectivity pnas.org.

These findings suggest that the D-phenylalanine component of the dipeptide could potentially mediate interactions with various receptors. However, without direct experimental evidence, the specific receptor binding profile of D-Phenylalanine, L-leucyl- remains to be elucidated.

Interaction with Amino Acid Transporters (e.g., Large Neutral Amino Acid Transporter 1 (LAT1))

The Large Neutral Amino Acid Transporter 1 (LAT1), also known as SLC7A5, is a crucial transporter responsible for the sodium-independent exchange of large neutral amino acids across cell membranes. nih.gov Its primary substrates include essential amino acids with large branched or aromatic side chains, such as L-leucine and L-phenylalanine, which it transports with high affinity. solvobiotech.comnih.gov LAT1 functions as an obligatory antiporter, meaning it imports one amino acid while exporting another, a mechanism vital for maintaining amino acid homeostasis in environments like the blood-brain barrier and in proliferating cells. solvobiotech.comfrontiersin.org

While LAT1 is primarily recognized for transporting individual L-amino acids, evidence from molecular modeling and physicochemical studies suggests that its substrate specificity may extend to some di- and tripeptides. nih.govmdpi.comresearchgate.net The ligand-binding sites of LAT1 are considered sufficiently large to accommodate these smaller peptides. nih.govresearchgate.net A fundamental requirement for recognition by LAT1 is the presence of a free amino group and a free carboxyl group, a structural characteristic that is met by the dipeptide D-Phenylalanine, L-leucyl-. drugbank.com

Furthermore, the transport systems involving LAT1 are not exclusively limited to L-enantiomers. Studies have shown that D-amino acids can interact with these transporters; for instance, D-leucine has been observed to inhibit the transport of L-leucine, suggesting competition for the same transport system. nih.gov Although direct experimental data on the transport of the specific dipeptide D-Phenylalanine, L-leucyl- by LAT1 is not extensively documented, its structural properties—combined with the known substrate tolerance of LAT1 for certain peptides and D-amino acids—indicate a strong potential for interaction. This interaction could manifest as either direct transport of the dipeptide or competitive inhibition of the transport of other LAT1 substrates.

Interactions with Model Biological Membranes and Lipids

The interaction of peptides with biological membranes is a complex process governed by factors such as hydrophobicity, charge, and stereochemistry. nih.govnih.gov Studies involving individual amino acids have shown that phenylalanine can intercalate into phospholipid monolayers, positioning itself near the polar headgroup region of the lipids. researchgate.net This interaction typically leads to an increase in membrane fluidity and permeability. nih.gov

Crucially, these interactions are stereoselective. Research comparing L- and D-amino acids has demonstrated that phospholipid bilayers exhibit selectivity, with L-amino acids generally exerting a greater effect on membrane structure and permeability than their D-counterparts. nih.govysu.am In the specific case of phenylalanine, while L-Phe fluidizes the membrane, the presence of D-Phe has been shown to counteract this effect. An enantiomeric mixture of L- and D-phenylalanine can reinstate and even increase the rigidity of the membrane that was lost due to interaction with L-Phe alone. acs.org

For the dipeptide D-Phenylalanine, L-leucyl-, its interaction with a model membrane would be a composite of the individual behaviors of its constituent residues. The L-leucine component would be expected to favor interaction with the hydrophobic core of the bilayer, while the D-phenylalanine moiety would likely reside closer to the interfacial region. nih.gov The presence of the D-enantiomer could confer a stabilizing or rigidifying effect on the local lipid environment, contrasting with the fluidizing properties typically associated with L-amino acid peptides. acs.org This suggests that the heterochiral nature of the dipeptide could lead to a distinct orientation and dynamic interaction at the membrane surface compared to a homochiral peptide.

Supramolecular Assembly and Advanced Material Applications Theoretical/in Vitro

Self-Assembly Behavior and Morphological Characterization (e.g., hydrogel formation)

The self-assembly of D-Phe-L-Leu in aqueous environments is a phenomenon driven by a delicate balance of non-covalent interactions. Research has shown that heterochirality in dipeptides can be a key factor in promoting hydrogelation. mdpi.com The dipeptide D-Phe-L-Leu, for instance, has been observed to form hydrogels, a property linked to the amphipathic conformation adopted by heterochiral peptides. mdpi.com This conformation leads to a segregation between the hydrophobic side chains (the phenyl group of phenylalanine and the isobutyl group of leucine) and the hydrophilic peptide backbone. mdpi.com This segregation facilitates a controlled self-assembly process into stable, water-entraining structures.

The primary forces governing this assembly include hydrogen bonding between the peptide backbones and π-π stacking interactions between the aromatic rings of the phenylalanine residues, often referred to as "Phe zippers". mdpi.com These interactions guide the dipeptides to organize into elongated, nanofibrillar networks that form the scaffold of the hydrogel.

However, the stability of these hydrogels can be sensitive to experimental conditions. In one study, D-Phe-L-Leu was found to form a metastable hydrogel at a concentration of 40 mM in phosphate-buffered saline (PBS). nih.gov This gel exhibited an elastic modulus (G') of 1 kPa but disassembled within minutes, suggesting a dynamic and reversible self-assembly process. nih.gov This contrasts with its structural isomer, D-Phe-L-Ile, which under the same conditions, formed a more stable hydrogel, highlighting the subtle yet crucial role of side-chain structure in modulating the stability of the resulting supramolecular assembly. nih.gov

| Property | D-Phe-L-Leu Hydrogel | D-Phe-L-Ile Hydrogel |

| Concentration | 40 mM in PBS | 40 mM in PBS |

| Elastic Modulus (G') | 1 kPa | 70 kPa |

| Stability | Metastable (disassembled within minutes) | Stable |

Design of Peptide-Based Nanostructures and Biomaterials

The predictable self-assembly of short peptides like D-Phe-L-Leu makes them excellent candidates for the rational design of sophisticated nanostructures and functional biomaterials. scienceopen.com The final morphology of the assembled structure is encoded in the amino acid sequence and stereochemistry of the peptide building block. researchgate.netnih.gov By manipulating these fundamental features, it is possible to direct the assembly towards specific architectures, such as nanofibers, nanotubes, or nanovesicles.

For D-Phe-L-Leu, its heterochiral nature is a primary design element. Unlike many homochiral dipeptides (L-Phe-L-Phe, for example) that preferentially form highly ordered microtubes, heterochiral dipeptides often assemble into nanofibrils. nih.gov This difference in morphology is attributed to altered packing arrangements at the molecular level, driven by the distinct stereochemistry. The amphipathic character of D-Phe-L-Leu, with clear hydrophobic and hydrophilic faces, drives its organization in aqueous media to minimize unfavorable interactions, a key principle in designing peptide-based biomaterials. mdpi.com

These self-assembled nanofibrils can serve as scaffolds for tissue engineering, platforms for controlled drug release, or templates for the synthesis of inorganic nanomaterials. The inherent biocompatibility and biodegradability of peptides are significant advantages in the design of such biomaterials. The ability to form a hydrogel scaffold, even a transient one, suggests potential applications where a temporary, biodegradable matrix is desirable.

Enantioselective Recognition and Sensing Applications

Enantioselective recognition—the ability to distinguish between enantiomers (mirror-image isomers) of a chiral molecule—is critical in pharmaceuticals, agrochemicals, and biological analysis. The inherent chirality of D-Phe-L-Leu makes it a subject of interest for such applications, both as a potential recognition element and as a target for chiral sensors.

While direct research on D-Phe-L-Leu for enantioselective sensing is nascent, the principles can be inferred from studies on its constituent amino acids. For example, chiral conducting polymers have been successfully used for the enantiomeric detection of D- and L-phenylalanine. researchgate.netmaynoothuniversity.iemaynoothuniversity.ie These polymers provide a chiral environment that interacts differently with each enantiomer, resulting in a measurable electrochemical signal. maynoothuniversity.ie Similarly, stochastic sensors have been developed for the highly sensitive enantioanalysis of D- and L-leucine in biological samples. mdpi.com

The dipeptide D-Phe-L-Leu presents a unique and complex chiral structure. A sensor designed to recognize D-Phe-L-Leu would need to have a complementary chiral cavity or surface capable of distinguishing it from its other stereoisomers (e.g., L-Phe-D-Leu, L-Phe-L-Leu, or D-Phe-D-Leu). Conversely, D-Phe-L-Leu itself could be incorporated into a sensing platform. For instance, a surface functionalized with D-Phe-L-Leu could be used to selectively bind to or interact with other chiral molecules, creating a basis for an enantioselective sensor. The design of such systems relies on matching the structure and chirality of the probe with the specific target enantiomer to generate a selective response. rsc.org

Structure Activity Relationship Sar Investigations of D Phenylalanine, L Leucyl Derivatives

Impact of Stereoisomeric Variations on Molecular Interactions and Biochemical Activity

The spatial arrangement of atoms, or stereochemistry, within a dipeptide derivative is a critical determinant of its biological function. Variations in the chirality of the constituent amino acids (D- vs. L-configurations) can dramatically alter the molecule's three-dimensional structure, thereby influencing its interactions with chiral biological targets such as receptors and enzymes.

The specific combination of a D-amino acid (D-Phenylalanine) with an L-amino acid (L-Leucine) in the D-Phe-L-Leu backbone results in a heterochiral dipeptide. This configuration can lead to distinct conformational preferences compared to its homochiral counterparts (L-Phe-L-Leu or D-Phe-D-Leu). Studies on similar dipeptides have shown that heterochirality can promote the formation of specific secondary structures, such as turns, which may be crucial for fitting into a binding pocket. For instance, research on the self-assembly of dipeptides has demonstrated that heterochirality can facilitate hydrogelation, a property not observed in their homochiral analogues. mdpi.com This suggests that the D-L configuration in D-Phe-L-Leu may predispose it to adopt unique intermolecular arrangements that could translate to specific molecular interactions.

The biological implications of stereoisomerism are profound. Nature predominantly utilizes L-amino acids in protein synthesis, and thus, enzymes and receptors are stereospecific. quora.com The presence of a D-amino acid can confer resistance to enzymatic degradation by proteases, which are typically specific for L-amino acid peptide bonds. mdpi.com This increased stability is a key consideration in peptide drug design.

Molecular dynamics simulations and chiral recognition studies have provided further insights. For example, investigations into the enantiorecognition of leucine (B10760876) and phenylalanine enantiomers have highlighted the importance of specific interactions, such as hydrogen bonds and salt bridges, in discriminating between stereoisomers. nih.govnih.gov The precise geometry of the D-Phe-L-Leu dipeptide will dictate how it presents its functional groups for such interactions, leading to potentially unique binding affinities and selectivities for its biological targets compared to other stereoisomers. The differential binding of D- and L-phenylalanine to chiral sensors further underscores the sensitivity of molecular interactions to stereochemistry. frontiersin.orgnih.gov

Table 1: Influence of Stereochemistry on Dipeptide Properties

| Dipeptide Configuration | Expected Conformational Preference | Susceptibility to Proteolysis | Potential Impact on Biochemical Activity |

|---|---|---|---|

| D-Phe-L-Leu | May favor turn-like structures; unique self-assembly properties. mdpi.com | Generally low due to the presence of a D-amino acid. mdpi.com | Potentially prolonged duration of action; unique receptor binding profile. |

| L-Phe-L-Leu | Standard peptide conformations (e.g., extended, helical). | High, as it consists of natural L-amino acids. | Likely to interact with biological systems in a manner similar to endogenous peptides. |

| D-Phe-D-Leu | Mirror image conformation to L-Phe-L-Leu. | Generally low. | May exhibit different or no activity at targets specific for L-amino acid peptides. |

| L-Phe-D-Leu | Heterochiral, may also favor turn-like structures. | Generally low. | Activity profile may differ significantly from D-Phe-L-Leu due to altered side-chain orientations. |

Role of Amino Acid Side Chains in Molecular Recognition and Binding

The side chains of the constituent amino acids in D-Phenylalanine, L-leucyl- are the primary drivers of molecular recognition and binding specificity. The benzyl (B1604629) group of D-phenylalanine and the isobutyl group of L-leucine are both hydrophobic, which strongly influences how the dipeptide interacts with its biological targets.

The aromatic side chain of phenylalanine is known to participate in various non-covalent interactions that are crucial for stabilizing peptide-protein complexes. russelllab.org These include:

Hydrophobic Interactions: The nonpolar benzyl group can insert into hydrophobic pockets of a receptor, displacing water molecules and leading to a favorable entropic contribution to binding affinity.

π-π Stacking: The aromatic ring can stack with other aromatic residues (such as phenylalanine, tyrosine, or tryptophan) in the binding site, contributing to the stability of the complex.

Cation-π Interactions: The electron-rich face of the phenyl ring can interact favorably with cationic groups, such as the side chains of lysine (B10760008) or arginine, or with metal ions.

The aliphatic isobutyl side chain of leucine also plays a significant role, primarily through hydrophobic interactions. mdpi.com Its branched structure can provide a snug fit into specific hydrophobic cavities, and the flexibility of the side chain can allow for induced-fit adaptations upon binding. The length and branching of the leucine side chain are critical for its contribution to antioxidant activity and for interactions with the acyl chains of fatty acids in lipid membranes. mdpi.com

The interplay between the D-phenylalanine and L-leucine side chains in the D-Phe-L-Leu structure is critical. The relative orientation of these two hydrophobic groups, dictated by the D-L stereochemistry, will create a unique hydrophobic surface that is presented for molecular recognition. This specific spatial arrangement is key to the dipeptide's ability to selectively bind to its target. Studies on modified leucine and phenylalanine dipeptides have shown that even subtle changes to these side chains can significantly impact their biological activity, such as their ability to modulate cell viability and attachment. nih.gov

Table 2: Contribution of Amino Acid Side Chains to Molecular Interactions

| Amino Acid | Side Chain | Type of Interactions | Potential Role in Molecular Recognition |

|---|---|---|---|

| D-Phenylalanine | Benzyl | Hydrophobic, π-π stacking, Cation-π. russelllab.org | Anchoring the dipeptide in a binding pocket through interactions with aromatic and hydrophobic residues. |

| L-Leucine | Isobutyl | Hydrophobic. mdpi.com | Providing a specific fit into hydrophobic cavities and contributing to overall binding affinity. |

Influence of Peptide Bond Modifications on Stability and Interaction Profiles

The peptide bond is a cornerstone of peptide structure, but it is also a liability, being susceptible to cleavage by proteases. Modifications to the peptide bond in D-Phenylalanine, L-leucyl- derivatives can be a powerful strategy to enhance metabolic stability and modulate interaction profiles.

The amide bond of a standard dipeptide has specific steric, electronic, and directional characteristics that are essential for its biological activity. nih.gov The partial double-bond character of the C-N bond restricts rotation, leading to a planar structure that can exist in cis or trans conformations, with the trans form being overwhelmingly preferred. wikipedia.org This planarity and the presence of the amide proton and carbonyl oxygen, which can act as hydrogen bond donor and acceptor respectively, are critical for forming the secondary structures necessary for receptor binding.

Several strategies can be employed to modify the peptide bond:

N-methylation: Replacing the amide proton with a methyl group prevents hydrogen bond donation and can introduce steric hindrance. This modification can also favor a cis peptide bond conformation, which can dramatically alter the peptide's backbone structure and, consequently, its biological activity.

Reduced Amide Bonds (Pseudopeptides): Replacing the carbonyl group with a methylene (B1212753) group (-CH2-NH-) removes the planarity and hydrogen bonding capability of the amide bond, while increasing its flexibility.

Ester Bond Replacement: Substituting the amide bond with an ester bond (-COO-) alters the electronic properties and removes the hydrogen bond donating capacity.

Studies on analogues of the dipeptide sweetener L-aspartyl-L-phenylalanine methyl ester have shown that modifications such as methylation, ester bond replacement, or reversal of the amide bond all result in a loss of sweet taste. nih.gov This highlights the stringent structural requirements for biological activity and suggests that similar modifications to D-Phe-L-Leu would likely have a profound impact on its interaction profiles. The introduction of a "cyclopropyl" phenylalanine residue in an enkephalin analog, which alters the geometry around the peptide bond, also resulted in low biological activity but conferred significant stability against enzymatic cleavage. nih.gov

These modifications can therefore be a double-edged sword. While they can significantly increase the half-life of a peptide in a biological system by preventing enzymatic degradation, they can also disrupt the precise conformational and electronic properties required for high-affinity binding to the target.

Table 3: Effects of Peptide Bond Modifications

| Modification | Structural Change | Impact on Stability | Potential Effect on Interaction Profile |

|---|---|---|---|

| N-methylation | Loss of H-bond donor, potential for cis conformation. | Increased resistance to proteolysis. | Altered backbone conformation, potentially reduced or altered binding affinity. |

| Reduced Amide Bond | Increased flexibility, loss of planarity and H-bonding. | Increased resistance to proteolysis. | Significant change in 3D structure, likely leading to loss of specific interactions. |

| Ester Bond | Altered electronics, loss of H-bond donor. | Susceptible to esterases, but resistant to proteases. | Change in electrostatic and hydrogen bonding potential, likely altering binding. nih.gov |

Rational Design of Dipeptide Analogues for Specific Research Probes

The insights gained from SAR studies of D-Phenylalanine, L-leucyl- derivatives can be harnessed for the rational design of specialized research probes. These probes are invaluable tools for studying biological processes, such as identifying and characterizing receptors, visualizing cellular pathways, and quantifying enzyme activity.

A key strategy in the design of such probes is the incorporation of a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety, onto the dipeptide scaffold. The challenge is to introduce this group without disrupting the key interactions responsible for the dipeptide's biological activity.

Fluorescent Probes: Fluorescent D-amino acids (FDAAs) have emerged as powerful tools for probing biological systems. nih.gov By synthesizing a derivative of D-phenylalanine with an attached fluorophore, it is possible to create a fluorescent analogue of D-Phe-L-Leu. The synthesis of such probes often involves coupling a fluorophore to a diamino acid starting material. researchgate.net These fluorescent dipeptide probes could then be used in a variety of applications, including:

Fluorescence Microscopy: To visualize the localization of the dipeptide's binding sites within cells or tissues.

Fluorescence Polarization/Anisotropy Assays: To study the binding kinetics of the dipeptide to its receptor in real-time.

Förster Resonance Energy Transfer (FRET): To measure distances and conformational changes in receptor-ligand complexes.

The choice of fluorophore is critical and depends on the specific application, with considerations including brightness, photostability, and spectral properties. nih.gov

Biotinylated Probes: Biotinylation is another common strategy for creating research probes. A biotin molecule can be attached to the D-Phe-L-Leu dipeptide, typically at a position that is not critical for binding. The resulting biotinylated probe retains its ability to bind to its biological target. The high-affinity interaction between biotin and streptavidin (or avidin) can then be exploited for:

Affinity Chromatography: To isolate and purify the dipeptide's receptor from a complex biological sample.

Enzyme-Linked Immunosorbent Assays (ELISAs) and Western Blotting: To detect and quantify the receptor.

Pull-down Assays: To identify other proteins that may interact with the receptor-dipeptide complex.

The rational design of these probes requires a thorough understanding of the SAR of the D-Phe-L-Leu scaffold. By identifying the regions of the molecule that can be modified without loss of activity, it is possible to create a diverse toolkit of chemical probes to explore the biological functions of this dipeptide and its derivatives.

Table 4: Strategies for the Rational Design of D-Phe-L-Leu Research Probes

| Probe Type | Design Strategy | Reporter Group | Potential Research Application |

|---|---|---|---|

| Fluorescent Probe | Covalent attachment of a fluorophore to a non-critical position of the dipeptide. | Fluorescein, Rhodamine, etc. nih.govresearchgate.net | Cellular imaging, binding assays, FRET studies. |

| Biotinylated Probe | Covalent attachment of biotin to a non-critical position. | Biotin | Receptor purification, pull-down assays, immunoassays. |

| Radiolabeled Probe | Incorporation of a radioactive isotope (e.g., ³H, ¹⁴C, ¹²⁵I). | ³H, ¹⁴C, ¹²⁵I | Radioligand binding assays to determine receptor affinity and density. |

Table of Compounds Mentioned

| Compound Name |

|---|

| D-Phenylalanine, L-leucyl- |

| L-aspartyl-L-phenylalanine methyl ester |

| D-Phenylalanine |

| L-Leucine |

| L-Phenylalanine |

| D-Leucine |

| L-Tyrosine |

| L-Tryptophan |

| L-Lysine |

| L-Arginine |

| Biotin |

| Fluorescein |

Computational Chemistry and in Silico Modeling

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time, offering insights into their conformational preferences and structural stability. For a dipeptide like D-Phenylalanine, L-leucyl-, MD simulations can elucidate how the unusual D-amino acid influences its structure and flexibility in an aqueous environment.

MD simulations of dipeptides investigate the molecule's conformational landscape by analyzing the distribution of backbone dihedral angles (phi, ψ) and side-chain orientations. eie.grnih.gov The presence of a D-phenylalanine residue is expected to favor backbone conformations that are less common in natural L-L dipeptides, potentially promoting specific types of turns or more extended structures. nih.govcore.ac.uk This unique conformational preference can be critical for its biological activity.

Stability is assessed by monitoring structural fluctuations over the course of the simulation. Key metrics include the Root Mean Square Deviation (RMSD) of the peptide backbone from a starting structure and the Root Mean Square Fluctuation (RMSF) of individual atoms. Peptides containing D-amino acids are known to exhibit enhanced resistance to proteolysis, a key aspect of their stability that, while not directly measured in standard MD, is a direct consequence of the conformational properties that MD simulations can reveal. nih.govmdpi.comnih.gov

Table 1: Illustrative Molecular Dynamics Simulation Parameters and Observables for D-Phenylalanine, L-leucyl- This table presents a hypothetical summary of typical parameters and expected results from an MD simulation study. Specific values would be determined from actual simulation data.

| Parameter / Observable | Description | Hypothetical Value / Observation | Significance |

| Simulation Time | Total duration of the simulation. | 250 ns | Allows for sampling of relevant conformational states. |

| Solvent Model | The explicit water model used. | SPC/E | Represents the aqueous physiological environment. eie.gr |

| Force Field | Set of parameters to describe interatomic potentials. | GROMOS54a7 | Defines the physics governing molecular motion. |

| RMSD (Backbone) | Root Mean Square Deviation from initial structure. | 0.2 ± 0.05 nm | Low values indicate a stable overall conformation. |

| RMSF (D-Phe Cα) | Root Mean Square Fluctuation of the alpha-carbon. | 0.1 nm | Measures the flexibility of the D-Phe residue. |

| RMSF (L-Leu Cα) | Root Mean Square Fluctuation of the alpha-carbon. | 0.12 nm | Measures the flexibility of the L-Leu residue. |

| Predominant Φ/Ψ Angles | Most populated dihedral angles for D-Phe. | (+70°, -140°) | Indicates preference for specific secondary structures, such as a left-handed turn, due to the D-amino acid. |

Ligand-Protein Docking for Interaction Prediction and Binding Affinity

Ligand-protein docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) to another (the protein receptor). nih.govresearchgate.net For D-Phenylalanine, L-leucyl-, docking studies are crucial for identifying potential protein targets and understanding the molecular basis of its interactions. This is a key step in hypothesis-driven drug discovery.

The process involves sampling a vast number of possible conformations and orientations of the dipeptide within the binding site of a target protein. nih.gov Scoring functions are then used to estimate the binding affinity, typically reported as a binding energy (e.g., in kcal/mol), with lower values indicating a more favorable interaction. The inclusion of a D-amino acid can allow the peptide to explore binding modes and interact with residues that may be inaccessible to natural L-peptides, potentially leading to higher specificity and affinity. wisc.edu

Successful docking can predict key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the complex. For D-Phenylalanine, L-leucyl-, the aromatic ring of D-phenylalanine could form π-π stacking or hydrophobic interactions, while the L-leucine side chain provides further hydrophobic contacts, and the peptide backbone can form hydrogen bonds with the protein.

Table 2: Hypothetical Ligand-Protein Docking Results for D-Phenylalanine, L-leucyl- This table illustrates potential docking results against a hypothetical protein target, such as a protease active site. The data are for demonstrative purposes.

| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Hypothetical Protease X | -8.5 | Tyr-88, Trp-102, Asp-150 | π-π stacking (D-Phe with Tyr-88), Hydrophobic (L-Leu with Trp-102), Hydrogen Bond (Peptide backbone with Asp-150) |

| Hypothetical Receptor Y | -7.2 | Val-45, Ile-67, Gln-91 | Hydrophobic (D-Phe, L-Leu with Val-45, Ile-67), Hydrogen Bond (Peptide backbone with Gln-91) |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules from first principles. oup.comcuni.cz For D-Phenylalanine, L-leucyl-, these methods can provide fundamental insights into its intrinsic chemical properties, complementing the classical mechanics approach of MD simulations.

Key electronic properties derived from quantum calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability; a larger gap suggests higher stability. researchgate.net The molecular electrostatic potential (MEP) map can also be calculated, which visualizes the charge distribution and helps identify regions prone to electrophilic or nucleophilic attack.

These calculations can predict reactivity descriptors that are crucial for understanding how the dipeptide might behave in a biological environment. For example, the calculations can pinpoint the most likely sites for hydrogen bonding or protonation, which are fundamental to its interaction with protein targets.

Table 3: Illustrative Quantum Chemical Properties of D-Phenylalanine, L-leucyl- This table shows representative data that would be obtained from quantum chemical calculations (e.g., DFT B3LYP/6-311++G(d,p)). The values are hypothetical.

| Calculated Property | Hypothetical Value | Interpretation |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |

| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |

| HOMO-LUMO Gap | 5.7 eV | Indicates high chemical stability and low reactivity. |

| Dipole Moment | 3.5 Debye | Measures the overall polarity of the molecule, influencing its solubility and interaction with polar molecules. |

| Most Negative Electrostatic Potential | Carbonyl oxygen atoms | Indicates the most likely sites for electrophilic attack or hydrogen bond donation. |

De Novo Design of D-Dipeptide-Based Molecules for Targeted Research

De novo design involves the computational creation of novel peptide sequences and structures with a desired function, such as high-affinity binding to a specific protein target. units.ituw.edu The use of D-amino acids in this process is a powerful strategy to create drug-like molecules that combine the specificity of biologics with the stability of small molecules. pnas.org Molecules like D-Phenylalanine, L-leucyl- can serve as building blocks or scaffolds in these design efforts.

Computational design platforms like Rosetta and OSPREY have been adapted to handle non-canonical and D-amino acids. biorxiv.orgnih.govrosettacommons.org A common strategy is the "mirror-image" approach: to design a D-peptide binder for a natural L-protein, the target protein is computationally mirrored into its D-enantiomer. pnas.orgnih.gov Then, a library of L-peptides is computationally screened or designed to find a tight binder for this D-protein. The resulting L-peptide sequence is then synthesized using D-amino acids, creating a D-peptide that will bind to the original L-protein target with similar affinity. pnas.orgnih.gov

The rationale for designing molecules based on a D-dipeptide structure is twofold:

Proteolytic Stability : Peptides containing D-amino acids are highly resistant to degradation by proteases, which are evolved to recognize L-amino acid substrates. This leads to a longer in-vivo half-life. nih.govnih.govbiorxiv.org

Reduced Immunogenicity : D-peptides are less likely to be presented by major histocompatibility complex (MHC) molecules, reducing the chance of an unwanted immune response. pnas.orgnih.gov

The combination of an aromatic D-amino acid (D-Phenylalanine) and a hydrophobic aliphatic L-amino acid (L-Leucine) provides a specific set of steric and chemical constraints that can be exploited to achieve high-affinity and selective binding to a target protein surface.

Table 4: Computational Strategies in De Novo D-Peptide Design

| Design Strategy | Description | Software/Method | Applicability to D-Dipeptide-Based Molecules |

| Mirror-Image Virtual Screening | An L-peptide library is docked against an in silico mirrored D-protein target. Hits are synthesized as D-peptides. | AutoDock, DINC 2.0, finDr nih.govaacrjournals.org | Identifies D-peptide binders for any protein with a known structure. |

| Hotspot-Centric Grafting | Key interacting residues ("hotspots") from a known protein-protein interaction are grafted onto a D-peptide scaffold. | Rosetta pnas.org | Creates smaller, stable D-peptides that mimic the binding of a larger protein. |

| Evolutionary Algorithms | Peptide sequences are iteratively mutated and evaluated for binding affinity in silico to "evolve" an optimal D-peptide binder. | PARCE units.it | Efficiently explores a vast sequence space to discover novel high-affinity D-peptides. |

| Ensemble-Based Design | Uses algorithms to provably find optimal sequences and conformations for D-peptides against a target. | OSPREY (DexDesign) biorxiv.orgnih.gov | Enables the design of novel D-peptide inhibitors with high predicted binding affinities. |

Future Research Directions and Emerging Paradigms

Development of Novel Biosensors and Analytical Tools based on Dipeptide Interactions

The development of sensitive and selective biosensors for dipeptides like D-Phenylalanine, L-leucyl- is a burgeoning area of research. Currently, biosensor development has largely focused on individual amino acids such as L-phenylalanine and D-phenylalanine. mdpi.commaynoothuniversity.ie Electrochemical biosensors, for instance, have been engineered to detect L-phenylalanine for applications like the diagnosis of phenylketonuria (PKU). insciences.orginsciences.orgresearchgate.net These sensors often utilize enzymes like tyrosinase or are based on aptamers that selectively bind to the target amino acid. mdpi.cominsciences.org Chiral polyaniline has also been used for the enantiomeric detection of phenylalanine. maynoothuniversity.ie

Future research will likely extend these principles to create biosensors specifically for D-Phenylalanine, L-leucyl-. This could involve the design of synthetic receptors or the discovery of enzymes that specifically recognize the dipeptide structure, including its unique D-amino acid configuration. Such biosensors would be invaluable for studying the dipeptide's pharmacokinetics, its presence in biological systems, and its potential roles in metabolic pathways. The development of these tools is critical for moving from theoretical interest to practical application and deeper biological understanding. nih.gov

Interactive Table: Comparison of Biosensor Technologies for Phenylalanine and Potential Application to Dipeptides.

| Technology | Principle | Target Analyte | Potential for D-Phe-L-Leu |

|---|---|---|---|

| Enzyme-Based Electrochemical Biosensor | Measures electrochemical signal from enzymatic reaction. insciences.org | L-Phenylalanine insciences.org | High, requires enzyme specific to the dipeptide. |

| Aptasensor | Uses aptamers for selective binding, detected electrochemically. mdpi.com | L-Phenylalanine mdpi.com | High, requires development of a specific aptamer. |

| Chiral Polymer Sensor | Enantioselective detection using chiral polymers. maynoothuniversity.ie | D- and L-Phenylalanine maynoothuniversity.ie | Moderate, may distinguish stereochemistry but needs dipeptide specificity. |

| Cell-Based Biosensor | Uses engineered cells that respond to the analyte. nih.gov | Phenylalanine, Tyrosine nih.gov | High, requires engineering of specific cellular pathways. |

Applications in Biocatalysis and Enzyme Engineering Research

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The synthesis and modification of dipeptides like D-Phenylalanine, L-leucyl- are prime candidates for enzymatic approaches. Research into the enzymatic synthesis of related compounds, such as the lipase-catalyzed creation of L-leucyl esters of D-glucose, demonstrates the potential of enzymes in forming peptide and ester bonds in a controlled manner. researchgate.net Furthermore, studies on phenylalanine ammonia (B1221849) lyases (PALs) have shown their utility in producing various phenylalanine analogues, highlighting the power of biocatalysts in generating diverse amino acid building blocks. nih.govfrontiersin.org

Enzyme engineering, through techniques like directed evolution and rational design, can be employed to create novel biocatalysts tailored for the synthesis of D-Phenylalanine, L-leucyl-. longdom.orgmdpi.com For example, phenylalanine dehydrogenase has been engineered for the production of other non-proteinogenic amino acids, a strategy that could be adapted to create enzymes for the synthesis of D-phenylalanine precursors. nih.govresearchgate.netplos.org The exploration of L-amino acid ligases also presents a promising avenue for the direct enzymatic coupling of D-phenylalanine and L-leucine. nih.gov Additionally, the characterization of dipeptides like Gly-L-Leu as affinity ligands for enzymes such as thermolysin suggests that D-Phenylalanine, L-leucyl- could be investigated for its own unique interactions with proteins, potentially leading to applications in enzyme purification or modulation. nih.gov

Exploration in Synthetic Biology and Peptide Engineering

Synthetic biology and peptide engineering provide powerful platforms for the de novo design and production of peptides with novel functions. While specific research on D-Phenylalanine, L-leucyl- in this context is limited, the principles are readily applicable. The Phe-Phe motif, for instance, is a well-known building block in peptide self-assembly, forming nanostructures like nanotubes and hydrogels. nih.gov The inclusion of a D-amino acid and a different hydrophobic residue (leucine) in D-Phenylalanine, L-leucyl- could lead to novel self-assembling properties and the creation of new biomaterials.

In the realm of synthetic biology, engineered microbes could be programmed to produce D-Phenylalanine, L-leucyl-. This would involve the construction of novel metabolic pathways that incorporate enzymes for D-amino acid synthesis and peptide bond formation. nih.gov The development of such microbial cell factories would enable the sustainable and scalable production of this and other non-canonical dipeptides. Furthermore, peptide engineering could be used to incorporate D-Phenylalanine, L-leucyl- into larger peptide structures, potentially conferring increased stability against proteolytic degradation or imparting specific conformational constraints. The α-ketoacid-hydroxylamine (KAHA) ligation is a chemical ligation method that enables the coupling of unprotected peptide segments and has been applied to junctions like Leu-Ile, suggesting its potential utility in synthesizing larger peptides containing the D-Phe-L-Leu motif. acs.org

Advanced Methodological Development for Comprehensive Dipeptide Characterization

A thorough understanding of the structure and properties of D-Phenylalanine, L-leucyl- requires a suite of advanced analytical techniques. The comprehensive characterization of dipeptides is a complex task, but methodologies are rapidly advancing. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are crucial for the sensitive detection and quantification of dipeptides and their constituent amino acids. nih.gov

For detailed structural elucidation, high-resolution spectroscopic methods are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the three-dimensional conformation of the dipeptide in solution. researchgate.net Computational methods, in conjunction with experimental data from techniques like microwave and infrared spectroscopy, can yield accurate structures and spectroscopic parameters, as has been demonstrated for the individual amino acids phenylalanine and tyrosine. nih.govacs.org These approaches can be extended to model the conformational landscape of D-Phenylalanine, L-leucyl-. The crystal structure of related dipeptides like L-leucyl-L-phenylalanine has been solved, providing a basis for comparison and for understanding the solid-state packing of D-Phenylalanine, L-leucyl-. researchgate.net

Interactive Table: Advanced Analytical Methods for Dipeptide Characterization.

| Method | Information Provided | Relevance to D-Phe-L-Leu |

|---|---|---|

| LC-MS/MS | Quantification, identification, and sequencing. nih.gov | Essential for detection in complex mixtures and pharmacokinetic studies. nih.gov |

| NMR Spectroscopy | 3D structure, conformation, and dynamics in solution. researchgate.net | Key for understanding its solution-state behavior and interactions. |

| X-ray Crystallography | Solid-state structure and packing. researchgate.net | Provides definitive structural information in the crystalline form. researchgate.net |

| FTIR/Raman Spectroscopy | Vibrational modes and secondary structure. | Useful for probing hydrogen bonding and conformational states. |

| Circular Dichroism (CD) | Chirality and secondary structure in solution. | Important for confirming the stereochemistry and observing conformational changes. |

The continued development and application of these advanced analytical methods will be crucial in fully characterizing D-Phenylalanine, L-leucyl- and unlocking its scientific and technological potential.

Q & A

Q. What enzymatic methods are optimal for synthesizing enantiopure D-phenylalanine?

Enantiopure D-phenylalanine can be synthesized via immobilized phenylalanine ammonia-lyase (PAL) enzymes. For example, RgPAL immobilized on MCM-41 mesoporous silica achieves >99% optical purity (eeD) and 99% conversion of L-phenylalanine in a recirculating packed-bed reactor (RPBR). Key parameters include maintaining pH 8.5, 40°C, and a substrate flow rate of 0.8 mL/min. Scaling the reactor 25-fold increases productivity to 7.2 g L⁻¹ h⁻¹ .

Q. How can D-phenylalanine be reliably detected and quantified in experimental samples?

High-performance liquid chromatography (HPLC) with a C18 column and a mobile phase containing L-proline-Cu(II) complexes (20% methanol, 1.5 mM L-Pro, 0.75 mM CuSO₄) is effective. Detection at 205 nm allows resolution of D- and L-enantiomers. Alternatively, molecularly imprinted polymer (MIP)-based extended-gate field-effect transistor (EG-FET) chemosensors offer real-time detection with selectivity for D-phenylalanine .

Q. What is the structural basis for D-phenylalanine’s role in non-ribosomal peptide biosynthesis?

X-ray crystallography (2.0 Å resolution) reveals that D-phenylalanine binds to adenylation domains in ternary complexes with ATP, mimicking L-phenylalanine interactions. The r.m.s. deviation between D- and L-forms is 0.19 Å, suggesting similar binding affinities despite stereochemical differences. This explains its incorporation into gramicidin and similar peptides .

Advanced Research Questions

Q. How can contradictions in D-phenylalanine’s reported pharmacological efficacy be resolved?

Contradictions (e.g., inconsistent antidepressant effects) may arise from variability in dosage, model systems, or synergistic interactions. Methodological solutions include: